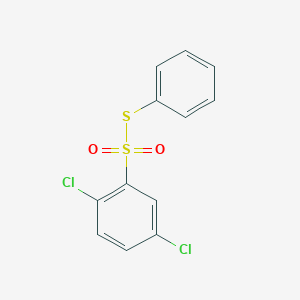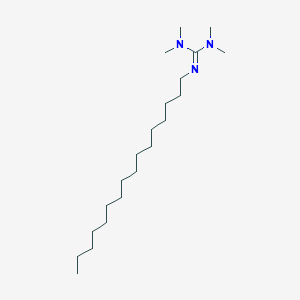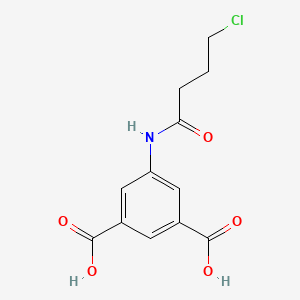![molecular formula C12H17NO2 B14378299 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one CAS No. 89444-86-0](/img/structure/B14378299.png)
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a methoxy group, a methylamino group, and a butanone moiety attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-5-(methylamino)benzene with a suitable butanone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, followed by the addition of the butanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring and ketone moiety may also play a role in the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-Methoxy-5-(methylamino)phenyl]ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-[2-Methoxy-5-(methylamino)phenyl]propan-2-one: Features a propanone moiety.
1-[2-Methoxy-5-(methylamino)phenyl]pentan-2-one: Contains a pentanone moiety.
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one is unique due to its specific combination of functional groups and the length of the carbon chain in the butanone moiety
Eigenschaften
CAS-Nummer |
89444-86-0 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[2-methoxy-5-(methylamino)phenyl]butan-2-one |
InChI |
InChI=1S/C12H17NO2/c1-4-11(14)8-9-7-10(13-2)5-6-12(9)15-3/h5-7,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
XNWVIWWEONJZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC1=C(C=CC(=C1)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
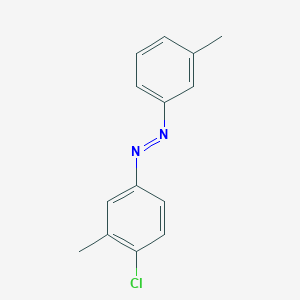
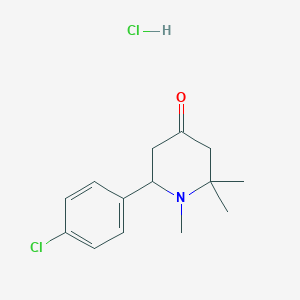
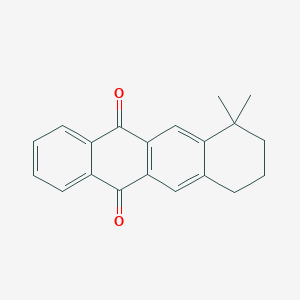
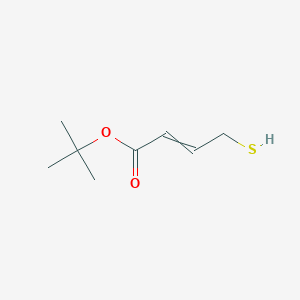
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
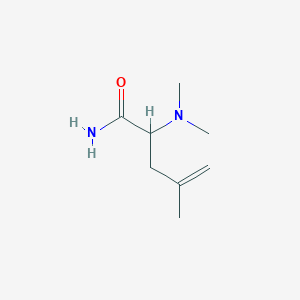
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
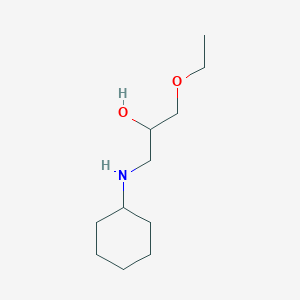
![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
